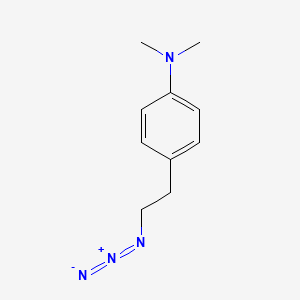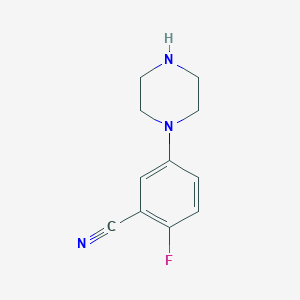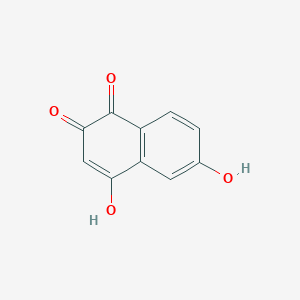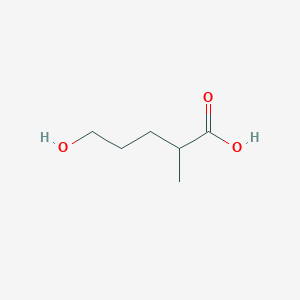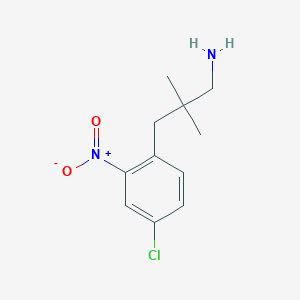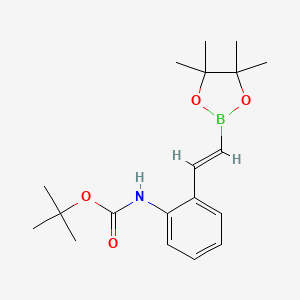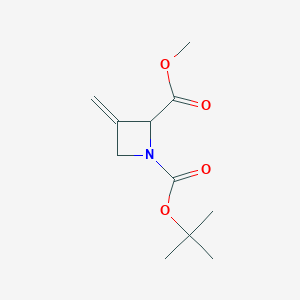
1-Tert-butyl2-methyl3-methylideneazetidine-1,2-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Tert-butyl2-methyl3-methylideneazetidine-1,2-dicarboxylate is a chemical compound with the molecular formula C12H19NO4 It is a member of the azetidine family, characterized by a four-membered nitrogen-containing ring
Métodos De Preparación
The synthesis of 1-Tert-butyl2-methyl3-methylideneazetidine-1,2-dicarboxylate typically involves the reaction of tert-butyl 3-methyleneazetidine-1-carboxylate with methyl iodide under basic conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and other side reactions. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .
Análisis De Reacciones Químicas
1-Tert-butyl2-methyl3-methylideneazetidine-1,2-dicarboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur, where the tert-butyl group can be replaced by other nucleophiles under appropriate conditions
Aplicaciones Científicas De Investigación
1-Tert-butyl2-methyl3-methylideneazetidine-1,2-dicarboxylate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions due to its unique structural properties.
Medicine: Research is ongoing to explore its potential as a precursor for drug development, particularly in the treatment of neurological disorders.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties
Mecanismo De Acción
The mechanism of action of 1-Tert-butyl2-methyl3-methylideneazetidine-1,2-dicarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to fit into active sites of enzymes, inhibiting or modifying their activity. This interaction can lead to changes in biochemical pathways, which are being studied for potential therapeutic applications .
Comparación Con Compuestos Similares
1-Tert-butyl2-methyl3-methylideneazetidine-1,2-dicarboxylate can be compared with other azetidine derivatives, such as:
tert-Butyl 3-methyleneazetidine-1-carboxylate: Similar in structure but lacks the additional methylidene group.
1-Boc-3-methyleneazetidine: Contains a Boc (tert-butoxycarbonyl) protecting group instead of the tert-butyl group.
3-Methyleneazetidine-1-carboxylic Acid tert-Butyl Ester: Another related compound with slight structural variations
Propiedades
Fórmula molecular |
C11H17NO4 |
|---|---|
Peso molecular |
227.26 g/mol |
Nombre IUPAC |
1-O-tert-butyl 2-O-methyl 3-methylideneazetidine-1,2-dicarboxylate |
InChI |
InChI=1S/C11H17NO4/c1-7-6-12(8(7)9(13)15-5)10(14)16-11(2,3)4/h8H,1,6H2,2-5H3 |
Clave InChI |
HRAJMJVLIAUEEQ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CC(=C)C1C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)spiro[3.3]heptan-1-one](/img/structure/B13613441.png)






